molecular formula C20H19ClN4OS2 B3015908 5-((4-chlorobenzyl)thio)-1-ethyl-3-methyl-6-(thiophen-2-ylmethyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one CAS No. 1358832-46-8

5-((4-chlorobenzyl)thio)-1-ethyl-3-methyl-6-(thiophen-2-ylmethyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one

Cat. No.: B3015908
CAS No.: 1358832-46-8
M. Wt: 430.97
InChI Key: JEEPKKWACHCEMH-UHFFFAOYSA-N
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Description

The compound 5-((4-chlorobenzyl)thio)-1-ethyl-3-methyl-6-(thiophen-2-ylmethyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one is a pyrazolo-pyrimidinone derivative featuring a thioether linkage at position 5, a 4-chlorobenzyl substituent, and a thiophen-2-ylmethyl group at position 4. Its molecular formula is C₂₃H₂₁ClN₄OS₂, with a molecular weight of 469.0 g/mol (calculated).

The structural complexity of this compound arises from its fused pyrazolo-pyrimidinone core, which is a common scaffold in drug discovery due to its ability to engage in hydrogen bonding and π-π interactions with biological targets .

Properties

IUPAC Name

5-[(4-chlorophenyl)methylsulfanyl]-1-ethyl-3-methyl-6-(thiophen-2-ylmethyl)pyrazolo[4,3-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4OS2/c1-3-25-18-17(13(2)23-25)22-20(28-12-14-6-8-15(21)9-7-14)24(19(18)26)11-16-5-4-10-27-16/h4-10H,3,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEEPKKWACHCEMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=CS3)SCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-((4-chlorobenzyl)thio)-1-ethyl-3-methyl-6-(thiophen-2-ylmethyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one is a synthetic compound belonging to the pyrazolo[4,3-d]pyrimidine class. This compound has garnered attention due to its potential biological activities, including antiviral and anticancer properties. This article reviews its biological activity based on available literature, including case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H23ClN4OSC_{23}H_{23}ClN_{4}OS, with a molecular weight of approximately 439.0 g/mol. The structure features a pyrazolo[4,3-d]pyrimidine core substituted with a chlorobenzyl thio group and an ethyl group, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC23H23ClN4OS
Molecular Weight439.0 g/mol
CAS Number1358708-41-4

Antiviral Activity

Recent studies have indicated that pyrazolo[4,3-d]pyrimidines exhibit significant antiviral properties. For instance, derivatives with specific substitutions have shown improved binding affinity to viral proteins, enhancing their efficacy against various viruses. The presence of halogenated benzyl groups has been associated with increased antiviral activity, suggesting that the chlorobenzyl substitution in this compound may similarly enhance its antiviral potential .

Anticancer Activity

The compound's structural characteristics suggest potential anticancer properties. Pyrazolo[4,3-d]pyrimidines have been reported to inhibit key enzymes involved in cancer cell proliferation. In vitro studies have demonstrated that certain derivatives can induce apoptosis in cancer cell lines by targeting specific pathways such as the Src and Abl tyrosine kinases . The compound's thioether group may also play a role in enhancing its cytotoxic effects.

The proposed mechanism of action for this class of compounds includes:

  • Enzyme Inhibition : Inhibition of tyrosine kinases involved in signaling pathways that promote cancer cell growth.
  • Apoptosis Induction : Triggering programmed cell death in malignant cells through mitochondrial pathways.

Case Studies

  • Antiviral Efficacy : A study evaluating the antiviral activity of various pyrazolo[4,3-d]pyrimidines found that compounds with similar structures exhibited EC50 values ranging from 130 to 263 μM against viral strains . This suggests that this compound could have comparable efficacy.
  • Cytotoxicity in Cancer Cells : Another investigation assessed the cytotoxic effects of thiazole derivatives on various cancer cell lines, revealing significant growth inhibition at concentrations below 100 μM . The structural similarities to our compound suggest it may exhibit similar properties.

Scientific Research Applications

Anticancer Activity

Research indicates that pyrazolopyrimidines exhibit significant anticancer properties. The specific compound has shown promise as a potential inhibitor of various cancer cell lines. Studies have demonstrated that derivatives of pyrazolopyrimidine can inhibit the activity of certain kinases involved in cancer progression, such as FLT3 (Fms-like tyrosine kinase 3), which is frequently mutated in acute myeloid leukemia (AML) .

Case Study: FLT3 Inhibition
A study focusing on FLT3 inhibitors highlighted that compounds similar to 5-((4-chlorobenzyl)thio)-1-ethyl-3-methyl-6-(thiophen-2-ylmethyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one demonstrated effective inhibition of FLT3 signaling pathways, leading to reduced proliferation of AML cells. This suggests that this compound could be further explored as a therapeutic agent in hematological malignancies.

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory potential of pyrazolopyrimidine derivatives. The thioether moiety present in this compound may enhance its ability to modulate inflammatory pathways. Preliminary studies have indicated that similar compounds can inhibit pro-inflammatory cytokines, making them candidates for treating conditions like rheumatoid arthritis and other inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound. The presence of the chlorobenzyl and thiophenyl groups contributes to its biological activity by influencing its interaction with target proteins.

Structural Feature Effect on Activity
Chlorobenzyl groupEnhances binding affinity to target kinases
Thiophenyl groupPotentially increases lipophilicity and bioavailability
Ethyl and methyl groupsContribute to overall molecular stability

Synthesis and Optimization

Further research should focus on synthesizing analogs of this compound with varied substitutions to assess their biological activities systematically. This could involve exploring different halogenated benzyl groups or modifying the thiophenyl moiety.

In Vivo Studies

To validate the anticancer and anti-inflammatory properties observed in vitro, comprehensive in vivo studies are necessary. These studies would help assess pharmacokinetics, toxicity profiles, and therapeutic efficacy in animal models.

Mechanistic Studies

Understanding the precise mechanisms through which this compound exerts its effects will be crucial for its development as a therapeutic agent. Investigating its interaction with specific molecular targets could lead to more targeted therapies with fewer side effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The target compound’s structural analogs differ primarily in substituents at positions 5 and 6, which significantly influence their physicochemical and pharmacological profiles. Key comparisons include:

Compound Name Substituents (Position 5 / Position 6) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 4-chlorobenzylthio / thiophen-2-ylmethyl C₂₃H₂₁ClN₄OS₂ 469.0 Balanced lipophilicity from Cl and thiophene; potential metabolic stability
5-((4-chlorobenzyl)thio)-1-ethyl-6-(4-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one 4-chlorobenzylthio / 4-methoxybenzyl C₂₃H₂₃ClN₄O₂S 455.0 Methoxy group increases polarity; reduced steric bulk
6-(4-chlorobenzyl)-5-((2,5-dimethylbenzyl)thio)-1-ethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one 2,5-dimethylbenzylthio / 4-chlorobenzyl C₂₄H₂₅ClN₄OS 453.0 Methyl groups enhance lipophilicity; potential for improved binding affinity
5-(4-Chlorophenyl)-4-oxo-2-thioxo-tetrahydrobenzo-thiazolo-pyrido-pyrimidine-6-carbonitrile 4-chlorophenyl / - C₁₇H₁₀ClN₅OS₂ 407.9 Thiobarbituric acid-derived core; high electron-withdrawing character

Key Observations:

  • Lipophilicity: The 2,5-dimethylbenzylthio group in increases hydrophobicity compared to the target compound’s thiophen-2-ylmethyl group, which may enhance blood-brain barrier penetration.
  • Electronic Effects: The thiophene ring in the target compound provides π-conjugation, which may stabilize charge-transfer interactions in biological systems compared to purely aliphatic substituents .

Spectral Characterization

  • The target compound’s thiophene protons are expected at δ 6.9–7.4 ppm, distinguishable from benzyl or phenyl substituents .
  • Mass Spectrometry: Molecular ion peaks (M⁺) for analogs align with their molecular weights (455–469 m/z), with fragmentation patterns dominated by loss of substituents (e.g., Cl, SCH₂ groups).

Q & A

Q. What synthetic methodologies are employed for constructing the pyrazolo[4,3-d]pyrimidinone core in this compound?

The pyrazolo[4,3-d]pyrimidinone scaffold is typically synthesized via cyclization reactions. For example, Biginelli-like multicomponent reactions using aldehydes, thioureas, and β-keto esters under acidic conditions can form tetrahydropyrimidine intermediates, which are further oxidized or modified . Thioether incorporation (e.g., 4-chlorobenzylthio) may involve nucleophilic substitution or thiol-ene click chemistry, as seen in analogous pyrimidinone syntheses .

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?

Key methods include:

  • X-ray crystallography : Resolves stereochemistry and confirms substituent positions, as demonstrated for triazolopyrimidinones .
  • HPLC/FTIR : Validates purity and functional groups (e.g., thioether, carbonyl) .
  • NMR spectroscopy : Assigns methyl, ethyl, and aromatic proton environments (e.g., thiophene vs. chlorobenzyl signals) .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound during scale-up synthesis?

Reaction conditions must balance steric hindrance from bulky substituents (e.g., thiophen-2-ylmethyl) and electronic effects (e.g., 4-chlorobenzylthio). Strategies include:

  • Catalyst screening : Use of Pd/C or Cu(I) for efficient thioether bond formation .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
  • Temperature control : Stepwise heating (e.g., 60°C for cyclization, 100°C for thiol coupling) minimizes side reactions .

Q. What experimental approaches address contradictions in reported biological activity data for structurally similar pyrazolo[4,3-d]pyrimidinones?

Discrepancies may arise from assay variability or impurities. Mitigation strategies:

  • Standardized bioassays : Adopt AOAC SMPR guidelines for phosphodiesterase inhibition studies, ensuring consistent enzyme sources and substrate concentrations .
  • Metabolite profiling : Use LC-MS to rule out degradation products interfering with activity .
  • Dose-response validation : Replicate studies across multiple cell lines (e.g., cancer vs. normal) to confirm selectivity .

Q. How can environmental fate studies be designed to assess this compound’s ecotoxicological risks?

Follow frameworks like Project INCHEMBIOL :

  • Phase 1 : Determine physicochemical properties (logP, hydrolysis rate) via OECD 111/121 guidelines.
  • Phase 2 : Evaluate biotic/abiotic degradation in simulated ecosystems (soil/water matrices).
  • Phase 3 : Measure bioaccumulation in model organisms (e.g., Daphnia magna) using LC₅₀ assays.

Methodological Considerations

Q. What statistical models are appropriate for analyzing structure-activity relationships (SAR) in this compound’s derivatives?

Use multivariate regression or machine learning (e.g., Random Forest) to correlate substituent parameters (Hammett σ, molar refractivity) with biological endpoints. Include cross-validation to avoid overfitting, as applied in thiadiazolo[3,2-a]pyrimidine SAR studies .

Key Challenges & Recommendations

  • Stereochemical complexity : Prioritize crystallography over computational modeling for absolute configuration determination .
  • Biological variability : Pre-screen batches via cytotoxicity assays (e.g., MTT) to ensure consistency .

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